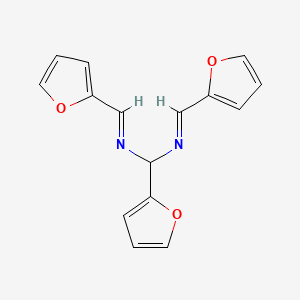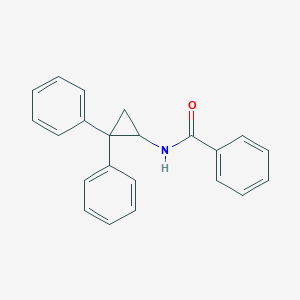![molecular formula C12H8N2O B1656119 benzo[h]quinazolin-4(3H)-one CAS No. 506418-75-3](/img/structure/B1656119.png)
benzo[h]quinazolin-4(3H)-one
概述
描述
benzo[h]quinazolin-4(3H)-one is an organic compound that belongs to the quinazoline family It is characterized by a fused bicyclic structure consisting of a benzene ring and a quinazoline ring
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of benzo[h]quinazolin-4(3H)-one can be achieved through several methods. One common approach involves the condensation of 2-aminobenzamides with aldehydes under visible light irradiation. This reaction proceeds using fluorescein as a photocatalyst in the presence of tert-butyl hydroperoxide (TBHP) without the need for a metal catalyst . Another method involves the use of graphene oxide nanosheets as a catalyst for the condensation of anthranilamide (2-aminobenzamide) and an aldehyde or ketone in an aqueous medium at room temperature .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency and scalability of the production process.
化学反应分析
Types of Reactions
benzo[h]quinazolin-4(3H)-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Halogens, alkylating agents, arylating agents.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinazolinone derivatives, while reduction can produce dihydroquinazolinones.
科学研究应用
benzo[h]quinazolin-4(3H)-one has a wide range of scientific research applications:
Chemistry: It serves as a building block for the synthesis of various heterocyclic compounds.
Biology: The compound exhibits antimicrobial, antifungal, and antioxidant activities.
Industry: The compound is used in the development of advanced materials and as a precursor for the synthesis of pharmaceuticals and agrochemicals.
作用机制
The mechanism of action of benzo[h]quinazolin-4(3H)-one involves its interaction with specific molecular targets and pathways. For instance, its antitumor activity is attributed to its ability to inhibit cell proliferation and induce apoptosis in cancer cells. The compound may interact with enzymes and receptors involved in cell signaling pathways, leading to the modulation of cellular processes .
相似化合物的比较
benzo[h]quinazolin-4(3H)-one can be compared with other similar compounds such as quinoxalines and benzothiazoles. While all these compounds share a fused bicyclic structure, this compound is unique due to its specific arrangement of nitrogen atoms within the quinazoline ring. This unique structure contributes to its distinct chemical and biological properties .
List of Similar Compounds
- Quinoxalines
- Benzothiazoles
- Quinazolines
This compound stands out due to its versatile applications and unique chemical properties, making it a valuable compound in various scientific and industrial fields.
属性
IUPAC Name |
3H-benzo[h]quinazolin-4-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H8N2O/c15-12-10-6-5-8-3-1-2-4-9(8)11(10)13-7-14-12/h1-7H,(H,13,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BJVYARVTSUNBMW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC3=C2N=CNC3=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H8N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10437166 | |
| Record name | Benzo[h]quinazolin-4(1H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10437166 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
196.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
506418-75-3 | |
| Record name | Benzo[h]quinazolin-4(1H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10437166 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details








Synthesis routes and methods II
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![14-Hydroxy-14-azadispiro[5.1.58.26]pentadec-12-ene-7,15-dione](/img/structure/B1656036.png)
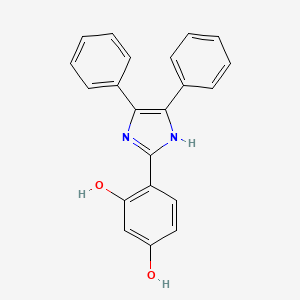
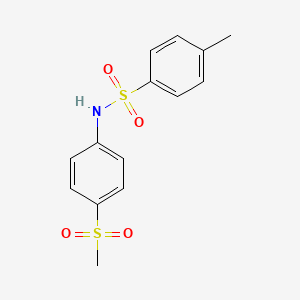
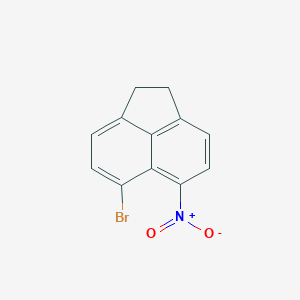
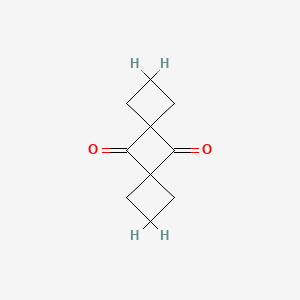
![{5-[(Morpholin-4-yl)methyl]-1,2-oxazol-3-yl}methanol](/img/structure/B1656041.png)
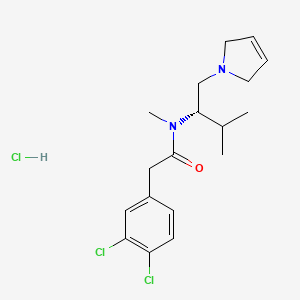
![3-Bromo-6-pyridin-4-ylpyrazolo[1,5-a]pyrimidine](/img/structure/B1656045.png)
![2,6-ditert-butyl-4-[[(3,5-ditert-butyl-4-hydroxyphenyl)methyl-methylamino]methyl]phenol](/img/structure/B1656046.png)
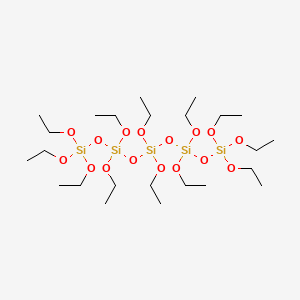
![8-methyl-5-phenyl-1H-benzo[e][1,4]diazepin-2(3H)-one](/img/structure/B1656048.png)
